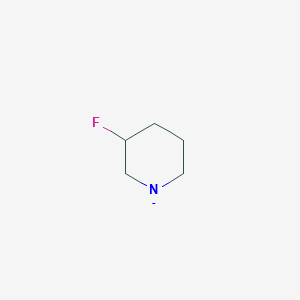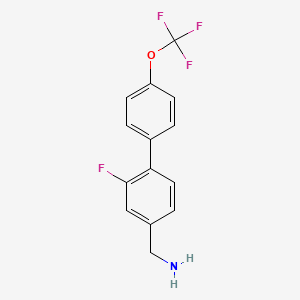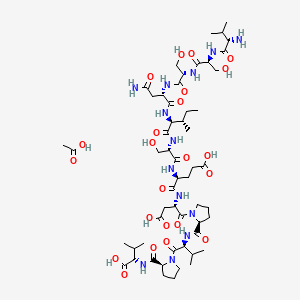
Piperidine, 3-fluoro-, ion(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 3-fluoro-, ion(1-): is a fluorinated derivative of piperidine, a six-membered heterocyclic amine.
準備方法
Synthetic Routes and Reaction Conditions
Hydrogenation: One common method involves the hydrogenation of fluorinated pyridines.
Cyclization: Another method involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods: : Industrial production often involves multi-step synthesis starting from readily available fluorinated precursors. The process typically includes steps such as halogenation, cyclization, and purification to obtain the desired fluorinated piperidine derivative .
化学反応の分析
Types of Reactions
Substitution Reactions: 3-Fluoropiperidine can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form various hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Substitution: Products include various substituted piperidines depending on the nucleophile used.
Oxidation: N-oxides of 3-fluoropiperidine.
Reduction: Hydrogenated derivatives of 3-fluoropiperidine.
科学的研究の応用
Chemistry
Biology
Enzyme Inhibition: Fluorinated piperidines are studied for their potential to inhibit various enzymes, making them useful in biochemical research.
Medicine
Anticancer Agents: Piperidine derivatives, including fluorinated ones, have shown potential as anticancer agents by regulating crucial signaling pathways.
Industry
作用機序
The mechanism of action of 3-fluoropiperidine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and specificity. For instance, it can enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in target proteins . This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
3-Chloropiperidine: Similar to 3-fluoropiperidine but with a chlorine atom instead of fluorine.
3-Bromopiperidine: Contains a bromine atom at the 3-position.
Uniqueness
Electronegativity: The high electronegativity of fluorine makes 3-fluoropiperidine more reactive in certain chemical reactions and enhances its ability to form strong hydrogen bonds.
Metabolic Stability: The C-F bond is highly stable, making fluorinated compounds more resistant to metabolic degradation.
特性
分子式 |
C5H9FN- |
|---|---|
分子量 |
102.13 g/mol |
IUPAC名 |
3-fluoropiperidin-1-ide |
InChI |
InChI=1S/C5H9FN/c6-5-2-1-3-7-4-5/h5H,1-4H2/q-1 |
InChIキー |
DHQKSRDRYRGHPS-UHFFFAOYSA-N |
正規SMILES |
C1CC(C[N-]C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B14768677.png)










